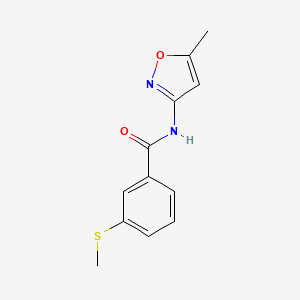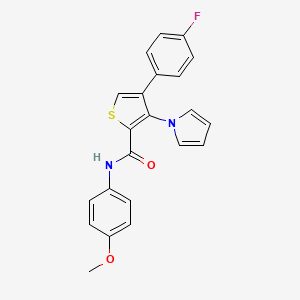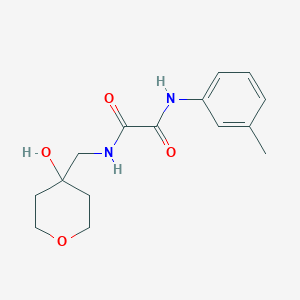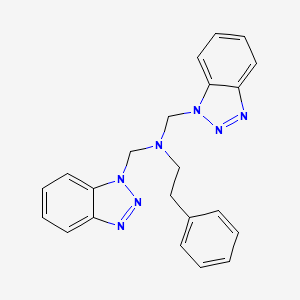
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C23H22N2O7 and its molecular weight is 438.436. The purity is usually 95%.
BenchChem offers high-quality (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hypoxia-Inducible Factor (HIF) Activation
Compounds with furan-2-carbonyl groups have been studied for their potential to activate Hypoxia-Inducible Factor (HIF), which is a transcription factor playing a crucial role in cellular response to low oxygen conditions . By inhibiting the Factor Inhibiting HIF-1 (FIH-1), these compounds can mimic hypoxic conditions, thereby inducing a protective effect against oxygen deprivation at a cellular level. This application is significant in developing treatments for diseases where hypoxia is a factor, such as strokes or heart attacks.
Biomass-Derived Chemical Synthesis
Furan derivatives are key in the transformation of biomass into valuable chemicals . The compound could potentially be used as an intermediate in synthesizing bio-based materials, contributing to the development of sustainable chemical processes. This aligns with the global shift from fossil fuels to renewable resources, where furan compounds serve as a bridge in creating eco-friendly products.
Nematicidal Applications
Furan compounds have found use as nematicides, which are agents that kill parasitic nematodes . Given the structural similarity, “Oprea1_279864” could be explored for its nematicidal properties, offering a potential alternative to more harmful substances like methyl bromide and providing a safer means of protecting crops from nematode infestations.
Metal Complex Formation
Furan-2-carbonyl derivatives can act as ligands in metal complexes . These complexes have various applications, including catalysis, magnetic materials, and even as therapeutic agents. The ability of “Oprea1_279864” to form stable complexes with metals could be harnessed in designing new catalysts or functional materials.
Antibacterial Research
Recent advances in antibacterial research have highlighted the importance of novel furan derivatives . The compound’s potential antibacterial activity could be investigated, particularly against strains resistant to current antibiotics. This application is critical in the ongoing battle against antibiotic resistance.
Hypoxia-Inducible Factor (HIF) Inhibition Studies
While some furan derivatives activate HIF, others may inhibit it, providing a balance in HIF-related pathways . This dual functionality is essential in studying HIF’s role in various diseases and could lead to the development of new therapeutic strategies.
Propriétés
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c1-29-21-12-15-9-10-24(23(26)20-4-3-11-31-20)19(18(15)13-22(21)30-2)14-32-17-7-5-16(6-8-17)25(27)28/h3-8,11-13,19H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKWGRXQESSEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CO3)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2864810.png)


![5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864815.png)
![(2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine](/img/structure/B2864816.png)


![N-[3-(Dimethylcarbamoylamino)-4-methylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2864821.png)
![1-(3-hydroxypropyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2864822.png)



![1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2864831.png)